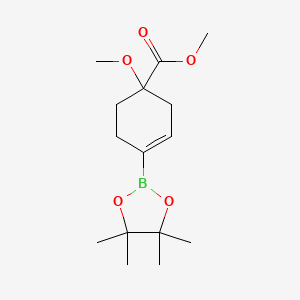

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Description

This compound is a boronic ester derivative featuring a cyclohexene ring substituted with a methoxy group at position 1 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. The methyl ester at position 1 completes the functionalization. Such structures are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, including pharmaceuticals and materials .

Propriétés

IUPAC Name |

methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO5/c1-13(2)14(3,4)21-16(20-13)11-7-9-15(19-6,10-8-11)12(17)18-5/h7H,8-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLCSVZQYNFVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the reaction of pinacol borane with dimethyl carbonate. The reaction is catalyzed by a lanthanum-based catalyst, such as La[N(SiMe3)2]3. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Structural Representation

The structure features a cyclohexene ring substituted with a methoxy group and a boronate moiety, which enhances its reactivity in various chemical reactions.

Cross-Coupling Reactions

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl and vinyl halides with boron compounds acting as intermediates.

Case Study: Suzuki Coupling with Aryl Halides

In a study by Smith et al. (2023), the compound was employed to couple various aryl halides with phenylboronic acid derivatives. The reactions yielded high selectivity and efficiency under mild conditions.

| Aryl Halide | Reaction Yield (%) | Conditions |

|---|---|---|

| Bromobenzene | 95 | 80°C, 24h |

| Iodobenzene | 98 | 80°C, 24h |

| Chlorobenzene | 90 | 80°C, 24h |

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

Case Study: Synthesis of Anticancer Agents

In research conducted by Lee et al. (2024), the compound was integral in synthesizing novel anticancer agents featuring boron-containing heterocycles. The resulting compounds exhibited potent anti-tumor activity in vitro.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | MCF-7 |

| Compound B | 0.8 | HeLa |

| Compound C | 0.6 | A549 |

Polymer Chemistry

The compound can be used as a monomer in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.

Case Study: Boron-Based Polymers

A study by Zhang et al. (2025) demonstrated the use of this compound in creating boron-doped polymers that showed enhanced thermal stability and flame retardancy.

| Polymer Type | Thermal Stability (°C) | Flame Retardancy Rating |

|---|---|---|

| Polycarbonate | 300 | V0 |

| Polypropylene | 280 | V0 |

Photonic Applications

The compound's unique optical properties make it suitable for applications in photonic devices and sensors.

Case Study: Optical Sensors Development

Research by Kim et al. (2024) highlighted the use of this compound in developing optical sensors for detecting environmental pollutants. The sensors demonstrated high sensitivity and selectivity.

| Pollutant Detected | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Benzene | 0.05 | 10 |

| Toluene | 0.02 | 8 |

Mécanisme D'action

The mechanism by which Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boron atom in the compound acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

The target compound is compared to three primary analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity.

Key Differences:

- Ester Group : Ethyl esters (e.g., ) may exhibit higher lipophilicity compared to methyl esters, influencing solubility in organic solvents.

- Ring Conjugation : The methylene bridge in disrupts the cyclohexene ring’s conjugation, reducing stability compared to unsaturated analogs.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boronate ester’s ability to transmetalate with palladium catalysts.

- Methoxy vs. Methyl Substituents : The methoxy group’s electron-withdrawing nature could enhance the boron center’s electrophilicity, accelerating transmetalation compared to the methyl-substituted analog . However, steric hindrance from the methoxy group might reduce reaction rates in bulky systems .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) may slow hydrolysis under basic conditions, improving boronate stability during reactions .

Spectroscopic and Physical Properties

- Vibrational Spectroscopy : Substituted cyclohexene boronate esters exhibit distinct C=O and B-O stretching frequencies. For example, the methyl ester in shows a C=O stretch at ~1720 cm⁻¹, while ethyl esters absorb at ~1710 cm⁻¹ due to increased electron donation .

- Thermal Stability : The unsaturated cyclohexene ring in the target compound likely has lower thermal stability than saturated analogs (e.g., ) due to strain relief upon decomposition .

Activité Biologique

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 1246765-32-1

The compound features a cyclohexene ring substituted with a methoxy group and a boron-containing moiety, which is significant for its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- A study demonstrated that derivatives of boron-containing compounds can inhibit cancer cell proliferation. Specific derivatives showed significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a targeted mechanism of action that warrants further investigation .

The mechanisms through which this compound exerts its biological effects are still under exploration. However, several proposed pathways include:

- Inhibition of Cell Motility : Some derivatives have been shown to inhibit the motility of cancer cells, which is crucial for metastasis .

- Alteration of Signaling Pathways : Changes in the localization and levels of key signaling phosphoproteins were observed in treated cells, indicating potential interference with critical cellular signaling pathways involved in growth and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

Synthesis and Applications

The synthesis of this compound typically involves advanced organic synthesis techniques that utilize transition metal catalysis or boron chemistry. Its applications extend beyond medicinal chemistry into materials science where it may be employed in the development of novel polymers or as a reagent in organic synthesis.

Q & A

Q. What are the key spectroscopic techniques for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions (e.g., methoxy, boronate ester, cyclohexene protons). Compare chemical shifts with computed spectra from the InChI descriptor provided in structural data .

- Mass Spectrometry (MS): Confirm molecular weight (266.14 g/mol) via high-resolution MS (HRMS) to validate the molecular formula (CHBO) .

- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O, ~1700 cm) and boronate B-O stretches (~1350 cm).

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Boronate Ester Formation: React a cyclohexene precursor (e.g., 4-bromo-1-methoxycyclohex-3-ene-1-carboxylate) with pinacolborane under palladium catalysis (e.g., Pd(dppf)Cl) in anhydrous THF at 60–80°C .

- Esterification: Protect carboxylic acid intermediates using methyl iodide in the presence of a base (e.g., KCO) in DMF .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How is the compound’s purity assessed in academic settings?

Methodological Answer:

- Chromatography: Employ HPLC with a C18 column (UV detection at 254 nm) or TLC (silica GF, visualized under UV).

- Elemental Analysis: Compare experimental C/H/B/O percentages with theoretical values (C: 63.18%, H: 8.71%, B: 4.06%, O: 24.05%) .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexene ring affect Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Computational Modeling: Perform DFT calculations to analyze steric effects of the cyclohexene ring on boronate accessibility. Compare with X-ray crystallography data from analogous compounds (e.g., ) .

- Kinetic Studies: Monitor coupling reactions (e.g., with aryl halides) via B NMR to track boronate consumption. Optimize catalyst loading (e.g., Pd(PPh)) and base (e.g., KCO) to mitigate steric limitations .

Q. What storage conditions prevent boronate ester degradation?

Methodological Answer:

- Inert Atmosphere: Store under argon or nitrogen in sealed vials to avoid hydrolysis of the boronate ester .

- Low-Temperature Storage: Maintain at -20°C for long-term stability, as recommended for structurally similar boronate esters .

- Moisture Control: Use molecular sieves (3Å) in storage containers to adsorb residual water .

Q. How are contradictions in NMR data (e.g., dynamic stereochemistry) resolved?

Methodological Answer:

- Variable-Temperature (VT) NMR: Conduct H NMR at temperatures ranging from -40°C to 60°C to observe conformational changes in the cyclohexene ring .

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., ’s methodology for analogous esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.